molecular formula C14H4Cl5NO2 B12498197 4,5,6,7-tetrachloro-2-(4-chlorophenyl)-1H-isoindole-1,3(2H)-dione CAS No. 31039-72-2

4,5,6,7-tetrachloro-2-(4-chlorophenyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B12498197
CAS No.: 31039-72-2
M. Wt: 395.4 g/mol
InChI Key: ZLAHKCUEEYMHFP-UHFFFAOYSA-N
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Description

4,5,6,7-tetrachloro-2-(4-chlorophenyl)-1H-isoindole-1,3(2H)-dione is a chlorinated isoindole derivative. This compound is known for its unique chemical structure, which includes multiple chlorine atoms and a phenyl group attached to the isoindole core. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-tetrachloro-2-(4-chlorophenyl)-1H-isoindole-1,3(2H)-dione typically involves the chlorination of isoindole derivatives. One common method is the reaction of isoindole with chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled temperature and pressure conditions. The reaction proceeds through electrophilic aromatic substitution, resulting in the chlorinated product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using specialized equipment to handle chlorine gas safely. The reaction conditions are optimized to maximize yield and purity, and the product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-tetrachloro-2-(4-chlorophenyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of chlorinated isoindole oxides.

    Reduction: Formation of partially or fully dechlorinated isoindole derivatives.

    Substitution: Formation of substituted isoindole derivatives with various functional groups.

Scientific Research Applications

4,5,6,7-tetrachloro-2-(4-chlorophenyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrachloro-2-(4-chlorophenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated structure allows it to form strong interactions with these targets, potentially inhibiting their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-tetrachloro-2-phenyl-1H-isoindole-1,3(2H)-dione
  • 4,5,6,7-tetrachloro-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione
  • 4,5,6,7-tetrachloro-2-(4-nitrophenyl)-1H-isoindole-1,3(2H)-dione

Uniqueness

4,5,6,7-tetrachloro-2-(4-chlorophenyl)-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

31039-72-2

Molecular Formula

C14H4Cl5NO2

Molecular Weight

395.4 g/mol

IUPAC Name

4,5,6,7-tetrachloro-2-(4-chlorophenyl)isoindole-1,3-dione

InChI

InChI=1S/C14H4Cl5NO2/c15-5-1-3-6(4-2-5)20-13(21)7-8(14(20)22)10(17)12(19)11(18)9(7)16/h1-4H

InChI Key

ZLAHKCUEEYMHFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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